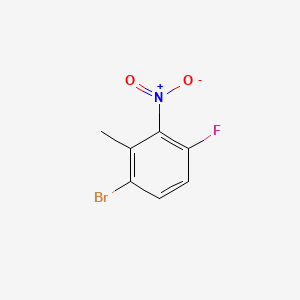

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBRJIYOSLKVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729372 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227210-35-6 | |

| Record name | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established chemical principles and provides characterization data from available public sources and supplier specifications.

Physicochemical Properties

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a halogenated and nitrated aromatic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | PubChem[1] |

| CAS Number | 1227210-35-6 | PubChem[1] |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| Appearance | White to Yellow powder to crystal | TCI Chemicals[2] |

| Melting Point | 69.0 to 73.0 °C | TCI Chemicals[2] |

| Boiling Point | (Predicted) | - |

| Density | (Predicted) | - |

Proposed Synthesis Pathway

A direct, single-step synthesis for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is not prominently documented. A logical and efficient synthetic approach involves a two-step process: the synthesis of the precursor 1-Bromo-4-fluoro-2-methylbenzene, followed by its nitration.

Caption: Proposed two-step synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Step 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene (Precursor)

The precursor can be synthesized from 4-fluoro-2-methylaniline via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an aryl amine to an aryl halide through a diazonium salt intermediate.

Step 2: Nitration of 1-Bromo-4-fluoro-2-methylbenzene

The final product is obtained by the electrophilic aromatic substitution (nitration) of the precursor. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring (bromo, fluoro, and methyl groups). All three are ortho-, para-directors. The nitro group is expected to be introduced at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the bromine and fluorine atoms.

Characterization Data

As of the latest information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is not widely available in peer-reviewed literature. The following sections provide predicted data based on the chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons and two doublets in the aromatic region for the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.

-

¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the typical downfield region, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C-H stretching (methyl): ~2950-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively.

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-F stretching: ~1250-1000 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis. These should be adapted and optimized based on laboratory conditions and safety assessments.

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization.

Protocol 1: Synthesis of 1-Bromo-4-fluoro-2-methylbenzene

-

Diazotization: Dissolve 4-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, then with a dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

-

Nitration: To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add 1-Bromo-4-fluoro-2-methylbenzene with stirring, keeping the temperature below 10 °C. In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also in an ice bath.

-

Reaction: Slowly add the cold nitrating mixture to the solution of the substrate, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Safety Information

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

-

Handle concentrated acids (sulfuric and nitric acid) with extreme care.

This technical guide provides a framework for the synthesis and characterization of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The lack of extensive published data underscores the need for careful analysis and characterization of the synthesized material to confirm its identity and purity.

References

Spectroscopic Profiling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the absence of publicly available experimental spectra for this specific molecule, this report presents predicted data based on the analysis of structurally similar compounds. This guide also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. These predictions are derived from the known spectral characteristics of related substituted nitrobenzenes.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | Aromatic H (ortho to Bromine) |

| ~ 7.2 - 7.4 | Triplet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 8-10 | Aromatic H (ortho to Fluorine) |

| ~ 2.5 | Singlet | - | Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹J(C,F)) | C-F |

| ~ 150 - 155 | C-NO₂ |

| ~ 135 - 140 | C-CH₃ |

| ~ 130 - 135 | Aromatic CH |

| ~ 120 - 125 (d, ²J(C,F)) | Aromatic CH |

| ~ 115 - 120 | C-Br |

| ~ 15 - 20 | CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1550 - 1510 | Strong | Asymmetric NO₂ Stretch |

| ~ 1360 - 1330 | Strong | Symmetric NO₂ Stretch |

| ~ 1250 - 1150 | Strong | C-F Stretch |

| ~ 850 - 750 | Strong | C-H Out-of-plane Bending |

| ~ 700 - 600 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 233/235 | High | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 216/218 | Medium | [M - OH]⁺ |

| 187/189 | Medium | [M - NO₂]⁺ |

| 108 | Medium | [M - Br - NO₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Utilize Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans per second.

-

The instrument should be calibrated using a known standard (e.g., perfluorotributylamine - PFTBA).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

physical and chemical properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. Due to the limited availability of experimentally determined data in public databases and scientific literature, this document focuses on consolidating computed properties and general safety information. It also outlines standard experimental protocols that would be employed for the determination of its physical and spectral characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical products. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, offers multiple reaction sites for further chemical modifications. Understanding its physical and chemical properties is crucial for its effective utilization and for ensuring safe handling and storage.

Chemical and Physical Properties

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| CAS Number | 1227210-35-6 | PubChem[1] |

| IUPAC Name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | PubChem[1] |

| InChI | InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | PubChem[1] |

| InChIKey | AIBRJIYOSLKVFL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1--INVALID-LINK--[O-])F)Br | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

Table 2: Experimentally Undetermined Physical Properties

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Synthesis

A specific, validated experimental protocol for the synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is not available in the public domain. However, the synthesis of structurally related compounds often involves electrophilic aromatic substitution reactions. A plausible synthetic route could involve the nitration of a substituted bromofluorotoluene or the bromination of a substituted fluoronitrotoluene.

Experimental Protocols

While specific experimental data for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is lacking, the following sections detail standard methodologies for the determination of its key physical and spectral properties.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high-purity substance.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which is heated slowly and at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid and is dependent on atmospheric pressure.

Methodology:

-

A small volume of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated gently.

-

The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired using a spectrometer.

-

The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are analyzed to elucidate the structure.

¹³C NMR Spectroscopy Protocol:

-

A more concentrated solution of the sample in a deuterated solvent is prepared.

-

The ¹³C NMR spectrum is acquired.

-

The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded.

-

The absorption bands are analyzed to identify characteristic functional groups such as C-NO₂ (nitro), C-Br, C-F, and aromatic C-H bonds.

Reactivity and Chemical Properties

The reactivity of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is dictated by its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The bromine and fluorine atoms are potential leaving groups in nucleophilic substitution reactions. The methyl group is a weak electron-donating group. The interplay of these substituents will influence the regioselectivity and rate of chemical reactions.

Safety and Handling

Based on the available GHS hazard classifications, 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested.[1] |

| Causes skin irritation | H315 | Can cause redness and irritation upon skin contact.[1] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation.[1] |

| May cause respiratory irritation | H335 | Inhalation may lead to respiratory tract irritation.[1] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualization

As no specific signaling pathways or complex experimental workflows involving 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene are documented, a logical diagram illustrating the general workflow for its characterization is provided below.

Conclusion

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a chemical compound with potential utility in synthetic organic chemistry. While its basic identifiers and computed properties are known, a significant gap exists in the publicly available, experimentally determined data for its physical and spectral properties. This guide has compiled the available information and outlined standard methodologies that can be applied to fully characterize this compound. Further experimental investigation is necessary to provide the detailed data required for its widespread and safe use in research and development.

References

Technical Guide: Properties and Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS 1227210-35-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS Number: 1227210-35-6), a key building block in organic synthesis. This document also outlines a detailed experimental protocol for its synthesis via electrophilic aromatic substitution and includes a list of known suppliers.

Core Chemical and Physical Properties

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a substituted aromatic compound containing bromo, fluoro, methyl, and nitro functional groups. These groups make it a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

| Property | Value | Source |

| CAS Number | 1227210-35-6 | |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3][4] |

| Molecular Weight | 234.02 g/mol | [1][2][3][5] |

| IUPAC Name | 1-bromo-4-fluoro-2-methyl-3-nitrobenzene | [1] |

| Synonyms | 1-Bromo-4-fluoro-2-methyl-3-nitro-benzene, Benzene, 1-bromo-4-fluoro-2-methyl-3-nitro- | [1][6] |

| Appearance | White to Yellow powder to crystal | [7] |

| Purity | >98.0% (GC) | [7][8] |

| Melting Point | 69.0 to 73.0 °C | [7] |

| Storage Temperature | Sealed in dry, 2-8°C or Ambient Storage | [2][8] |

| InChI | InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | [1][8] |

| InChIKey | AIBRJIYOSLKVFL-UHFFFAOYSA-N | [1][8] |

| SMILES | CC1=C(C=C(F)C=C1Br)--INVALID-LINK--[O-] | [2] |

Synthesis Protocol: Electrophilic Nitration

The following protocol describes a representative synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene via the nitration of 1-bromo-4-fluoro-2-methylbenzene. This procedure is adapted from established methods for the nitration of substituted aromatic compounds.[1]

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 1.0 equivalent of 1-bromo-4-fluoro-2-methylbenzene and 10 volumes of concentrated sulfuric acid (98%).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath with continuous stirring.

-

Nitration: Slowly add 1.3 equivalents of potassium nitrate in portions to the cooled solution, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours under an inert atmosphere (e.g., nitrogen).

-

Quenching: After 2 hours, carefully pour the reaction mixture into a beaker containing a large amount of ice water with stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with a saturated brine solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Synthesis Workflow

Caption: Synthesis workflow for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Safety Information

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Commercial Suppliers

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is available from various chemical suppliers. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Some of the known suppliers include:

-

Fluorochem[10]

-

Ambeed

-

Biosynth[11]

-

ChemScene[10]

-

Purest Chemical Company Limited[3]

-

Sunway Pharm Ltd[5]

-

Hangzhou Keying Chem Co., Ltd.[12]

-

AbacipharmTech[13]

-

Capot Chemical Company Limited[4]

-

Jizhi Biochemical[14]

-

FB Pharmtech[9]

References

- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene - Google Patents [patents.google.com]

- 3. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 5. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. chemscene.com [chemscene.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. stmarys-ca.edu [stmarys-ca.edu]

- 13. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

electrophilic aromatic substitution of halogenated nitrobenzenes

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Halogenated Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices governing electrophilic aromatic substitution (EAS) reactions on halogenated nitrobenzene substrates. It delineates the mechanistic pathways, explores the interplay of substituent directing effects, and presents quantitative data on product distributions. Detailed experimental protocols for key transformations are provided to aid in practical application. Visual diagrams created using Graphviz are employed to illustrate reaction mechanisms, logical workflows, and the directing influence of substituents, offering a clear and concise reference for professionals in organic synthesis and drug development.

Core Concepts in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[1] The reaction preserves the stability of the aromatic system by replacing a hydrogen atom with an electrophile.[2] The generally accepted mechanism proceeds through a two-step process:

-

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial step is typically the rate-determining step of the reaction.[3][4]

-

Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, collapsing the intermediate and restoring the aromaticity of the ring.[5]

The presence of substituents on the benzene ring significantly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity).[1][2] These effects are governed by the interplay of inductive and resonance effects.

Substituent Effects: Halogens

Halogen substituents (F, Cl, Br, I) exhibit a dual nature. They are deactivating groups, meaning they slow the rate of EAS compared to benzene.[6] This is due to their strong electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the aromatic ring.[6][7]

However, halogens are ortho-, para-directors.[6][8] This directing ability stems from their capacity to donate electron density to the ring through resonance (+M effect) via their lone pairs.[9] When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge of the arenium ion is stabilized by the adjacent halogen's lone pair.[7][9] This stabilization is not possible for meta-attack, making the ortho and para pathways more favorable.[7]

Substituent Effects: The Nitro Group

The nitro group (-NO₂) is a powerful deactivating group.[10] It strongly withdraws electron density from the aromatic ring through both a potent inductive effect (-I) and a strong resonance effect (-M).[2] This severe deactivation means that EAS reactions on nitrobenzene, such as halogenation or further nitration, require harsh conditions like elevated temperatures.[10][11][12] Friedel-Crafts alkylation and acylation reactions typically fail on strongly deactivated rings like nitrobenzene.[13][14]

The nitro group is a meta-director.[10][15] During ortho or para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, a highly destabilizing arrangement.[16] In contrast, meta attack avoids this unfavorable configuration, making it the least energetic and therefore preferred pathway.[16]

Regioselectivity in Halogenated Nitrobenzenes

When both a halogen and a nitro group are present on a benzene ring, the regioselectivity of an incoming electrophile is determined by the combined influence of these two substituents. The outcome depends on their relative positions.

-

Synergistic Effects: When the directing preferences of both groups reinforce each other, the substitution occurs at the commonly favored position.

-

Competing Effects: When the directing preferences are opposed, the outcome is generally controlled by the most powerfully activating group. However, since both halogens and nitro groups are deactivating, the substitution will occur at the least deactivated position. Steric hindrance can also play a significant role in the product distribution.

A logical workflow for predicting the major product is outlined below.

Caption: Logical workflow for predicting EAS regioselectivity.

Case 1: 1-Halogeno-4-nitrobenzene (Para)

In this arrangement, the ortho-directing effect of the halogen (to positions 2 and 6) and the meta-directing effect of the nitro group (also to positions 2 and 6) are synergistic. The incoming electrophile will substitute at the positions ortho to the halogen.

Case 2: 1-Halogeno-2-nitrobenzene (Ortho)

Here, the directing effects are also synergistic. The halogen directs para to itself (position 4) and ortho (position 6). The nitro group directs meta to itself (positions 4 and 6). Therefore, substitution is strongly favored at the C4 and C6 positions.

Case 3: 1-Halogeno-3-nitrobenzene (Meta)

This case involves competing directing effects. The halogen directs ortho and para to positions 2, 4, and 6. The nitro group directs meta to position 5. The positions ortho and para to the halogen (C2, C4, C6) are activated by its +M effect, while the position meta to the nitro group (C5) is one of the least deactivated positions by the -M effect. Generally, the ortho-, para-directing effect of the halogen dominates, and substitution occurs primarily at positions 4 and 6, which are ortho/para to the halogen and not sterically hindered.

Quantitative Data on Product Distribution

The following tables summarize quantitative data from various electrophilic aromatic substitution reactions on relevant substrates.

Table 1: Nitration of Monosubstituted Benzenes

| Starting Material | Reagents | Product Distribution | Total Yield | Reference(s) |

|---|---|---|---|---|

| Chlorobenzene | HNO₃, H₂SO₄, 60°C | 34% o-chloronitrobenzene, 1% m-chloronitrobenzene, 65% p-chloronitrobenzene | ~98% | [17][18] |

| Nitrobenzene | HNO₃, H₂SO₄, 95°C | 6% o-dinitrobenzene, 93% m-dinitrobenzene, 1% p-dinitrobenzene | High |[6][19] |

Table 2: Halogenation of Monosubstituted Benzenes

| Starting Material | Reagents | Product Distribution | Total Yield | Reference(s) |

|---|---|---|---|---|

| Nitrobenzene | Cl₂, FeCl₃, 35-45°C | 10% o-chloronitrobenzene, 86% m-chloronitrobenzene, 4% p-chloronitrobenzene | N/A | [18] |

| Nitrobenzene | Br₂, Fe, heat | Predominantly m-bromonitrobenzene | N/A |[20] |

Table 3: Nitration of Disubstituted Halogenated Nitrobenzenes

| Starting Material | Reagents | Product(s) | Total Yield | Reference(s) |

|---|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | N₂O₅, HNO₃ | 1,2-Dichloro-4,5-dinitrobenzene | N/A | [21] |

| 1,4-Dichloro-2-nitrobenzene | N₂O₅, HNO₃ | 1,4-Dichloro-2,3-dinitrobenzene | N/A | [21] |

| 1,3,5-Trichloro-2-nitrobenzene| N₂O₅, HNO₃ | 1,3,5-Trichloro-2,4-dinitrobenzene | N/A |[21] |

Experimental Protocols

Detailed methodologies for representative EAS reactions are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Protocol: Nitration of Chlorobenzene

This protocol is adapted from the nitration of chlorobenzene to yield a mixture of chloronitrobenzene isomers, from which the para isomer is isolated.[17]

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (60%)

-

Concentrated Sulfuric Acid

-

Ethanol (for washing and recrystallization)

-

Ice-water bath

Equipment:

-

100 mL Erlenmeyer flask

-

Thermometer

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers

Procedure:

-

In a 100 mL Erlenmeyer flask, carefully prepare a nitrating mixture by adding 20 mL of concentrated sulfuric acid to 20 mL of 60% nitric acid. The temperature will rise to 50-60°C.

-

Cool the mixture to room temperature in an ice-water bath.

-

Slowly add 10 mL of chlorobenzene to the stirred nitrating mixture while maintaining the temperature below 50°C using the ice bath.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Carefully pour the reaction mixture over 100 g of crushed ice in a beaker. The chloronitrobenzene isomers will precipitate as an oily solid.

-

Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product several times with cold water, followed by a wash with a small amount of cold ethanol to remove the ortho isomer.[17]

-

The remaining solid is primarily p-chloronitrobenzene. Purify the product by recrystallization from ethanol. The expected melting point of the para isomer is 82-84°C.[17]

A diagram of the general experimental workflow is shown below.

Caption: General workflow for a nitration experiment.

Protocol: Bromination of Nitrobenzene

This procedure is adapted from the synthesis of m-bromonitrobenzene and serves as a template for halogenating a deactivated aromatic ring.[20]

Materials:

-

Nitrobenzene (dried)

-

Bromine (dried)

-

Iron powder ("ferrum reductum")

-

Saturated sodium bisulfite solution

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Steam distillation apparatus

Procedure:

-

To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 180 g (1.46 moles) of dry nitrobenzene and 8 g of iron powder.[20]

-

Heat the mixture to 135-145°C in a sand bath.

-

From the dropping funnel, add 60 cc of dry bromine slowly over one hour. The evolution of hydrogen bromide should be steady.

-

After the first addition, continue stirring and heating for another hour.

-

Repeat the process with two more portions of 8 g of iron and 60 cc of bromine each, with one hour of heating between additions.

-

After the final addition and heating period, add a final 2 g of iron powder and heat for one more hour.

-

Cool the reaction mixture and pour it into 1.5 L of water containing 50 cc of saturated sodium bisulfite solution to quench any unreacted bromine.[20]

-

Purify the product by steam distillation. Collect the distillate until no more oily product comes over.

-

The yellow crystalline solid (m-bromonitrobenzene) is collected by filtration and dried. The expected melting point is 56°C.[20]

Mechanistic Visualizations

The directing effects of substituents are best understood by examining the stability of the arenium ion intermediates.

Caption: Resonance stabilization for EAS on chlorobenzene.

As shown, the intermediate for ortho and para attack on a halobenzene is stabilized by a resonance contributor involving a lone pair from the halogen, making these pathways more favorable than meta attack.[9] Conversely, for nitrobenzene, ortho/para attack leads to a highly destabilized intermediate, favoring the meta pathway.

Conclusion

The is a predictable process governed by the fundamental principles of substituent effects. The halogen's ortho-, para-directing nature and the nitro group's meta-directing nature can be either synergistic or competing, depending on their relative positions. While both groups deactivate the ring, substitution is generally feasible under appropriate conditions, proceeding at the least deactivated positions. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute synthetic strategies involving these important substrates.

References

- 1. ijrar.org [ijrar.org]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. chm.uri.edu [chm.uri.edu]

- 4. chem.uci.edu [chem.uci.edu]

- 5. quora.com [quora.com]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. quora.com [quora.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Nitration - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene has emerged as a highly versatile and valuable scaffold, particularly in the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, an activating nitro group, and a sterically influencing methyl group on a fluorinated benzene ring, provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the synthesis, key reactions, and applications of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene, offering detailed experimental protocols and insights for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its successful application. The key data for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is summarized in the tables below.

Table 1: Physicochemical Properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene [1]

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| CAS Number | 1227210-35-6 |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| InChI | InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 |

| SMILES | CC1=C(C=CC(=C1--INVALID-LINK--[O-])F)Br |

Table 2: Spectroscopic Data of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

| Spectroscopy | Data |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

| Mass Spectrometry | Data not available in searched literature. |

| Infrared (IR) | Data not available in searched literature. |

Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

The synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene can be approached through a multi-step sequence, typically starting from a commercially available substituted aniline or toluene derivative. A plausible and efficient synthetic route involves the nitration of a suitable precursor followed by a Sandmeyer reaction to introduce the bromine atom.

Proposed Synthetic Pathway

A logical synthetic pathway commences with the nitration of 4-fluoro-2-methylaniline. The resulting amino-nitro compound can then be converted to the target molecule via diazotization and subsequent bromination.

Caption: Proposed synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methyl-3-nitroaniline (Intermediate 1)

This protocol is adapted from the nitration of similar aniline derivatives.

Materials:

-

4-Fluoro-2-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (aq.)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 4-fluoro-2-methylaniline to the cold sulfuric acid while maintaining the temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with aqueous ammonium hydroxide until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-fluoro-2-methyl-3-nitroaniline.

Step 2: Synthesis of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (Sandmeyer Reaction)

This is a general procedure for the Sandmeyer reaction.

Materials:

-

4-Fluoro-2-methyl-3-nitroaniline

-

Hydrobromic Acid (HBr, 48%)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice

Procedure:

-

Dissolve 4-fluoro-2-methyl-3-nitroaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

The reaction mixture can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Key Reactions and Applications in Organic Synthesis

The strategic placement of functional groups on the 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene ring allows for a variety of subsequent transformations, making it a powerful building block for the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNA r)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Cross-Coupling

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl or vinyl substituents.

Caption: General scheme for Suzuki-Miyaura Cross-Coupling.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial for introducing a key functional group that can be further derivatized, for instance, through amide bond formation or diazotization.

Caption: Reduction of the nitro group to an amine.

Application in the Synthesis of a Kinase Inhibitor Intermediate

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a key starting material in the synthesis of intermediates for potent kinase inhibitors, such as those targeting MEK (Mitogen-activated protein kinase kinase). The following workflow illustrates its use in the synthesis of a key thiazole intermediate.

Caption: Workflow for the synthesis of a kinase inhibitor intermediate.

Detailed Experimental Protocol: Synthesis of a Thiazole Intermediate

The following is a representative protocol for the synthesis of a 2-aminothiazole derivative, a common core in many kinase inhibitors.

Step 1: Nucleophilic Aromatic Substitution with a Thiol Source

Materials:

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

-

Thiourea

-

Ethanol

-

Sodium Hydroxide

Procedure:

-

In a round-bottom flask, dissolve 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene and thiourea in ethanol.

-

Add a solution of sodium hydroxide in ethanol and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.

-

The precipitated product can be filtered, washed with water, and dried.

Step 2: Hantzsch Thiazole Synthesis

Materials:

-

The product from Step 1

-

An appropriate α-haloketone (e.g., 2-chloro-N-(2-iodophenyl)acetamide)

-

Ethanol

Procedure:

-

Dissolve the product from Step 1 and the α-haloketone in ethanol.

-

Heat the mixture to reflux for several hours.

-

After cooling, the thiazole product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.

This thiazole intermediate can then be further elaborated, for example, by reducing the nitro group to an amine, which can then be coupled with other fragments to build the final kinase inhibitor.

Conclusion

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a strategically important building block in organic synthesis, offering multiple points for functionalization. Its utility is particularly evident in the construction of complex heterocyclic systems found in many pharmaceutically active compounds. The combination of a displaceable fluorine atom for SNAr reactions, a bromine atom for cross-coupling reactions, and a reducible nitro group provides chemists with a versatile tool for the efficient synthesis of novel molecular entities. The detailed protocols and reaction schemes provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

References

- 1. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum [chemicalbook.com]

- 3. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]

- 4. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) IR Spectrum [m.chemicalbook.com]

- 5. 1-Bromo-4-nitrobenzene(586-78-7) 1H NMR spectrum [chemicalbook.com]

- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]

- 7. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR [m.chemicalbook.com]

- 8. 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum [chemicalbook.com]

solubility of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene in common organic solvents

Technical Guide: Solubility Profile of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. While comprehensive quantitative solubility data for this specific compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on its chemical structure. Furthermore, it details a standard experimental protocol for the precise determination of its solubility. The provided methodologies and frameworks are intended to support research and development activities involving this compound.

Introduction

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (PubChem CID: 58540400) is an aromatic organic compound featuring bromo, fluoro, methyl, and nitro functional groups.[1] These substitutions create a complex electronic and steric environment, influencing its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and analytical method development. The polarity imparted by the nitro and fluoro groups, combined with the hydrophobicity of the bromomethylbenzene core, suggests a nuanced solubility profile.

Estimated Solubility in Common Organic Solvents

Table 1: Estimated Solubility of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale for Estimation |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, provides favorable polar interactions. | |

| Isopropanol | Moderately Soluble | Increased hydrocarbon character may slightly reduce solubility. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole moment effectively solvates the polar nitro group. |

| Acetonitrile | Soluble | High polarity is suitable for dissolving polar aromatic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, effective for a wide range of organic molecules. | |

| Tetrahydrofuran (THF) | Soluble | Ether functionality and moderate polarity can solvate the molecule. | |

| Non-Polar | Hexane | Sparingly Soluble / Insoluble | Lacks the polarity to effectively solvate the nitro and fluoro groups. |

| Toluene | Moderately Soluble | Aromatic nature allows for π-π stacking interactions with the benzene ring. | |

| Halogenated | Dichloromethane (DCM) | Soluble | Good general-purpose solvent for many organic compounds. |

| Chloroform | Soluble | Similar to DCM, provides favorable interactions. |

Note: This table is for estimation purposes. Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5] It involves equilibrating an excess amount of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.[5][6]

3.1. Materials and Equipment

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or glass-stoppered flasks[7]

-

Orbital shaker or thermomixer with temperature control[7][8]

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

3.2. Procedure

-

Preparation: Add an excess amount of solid 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let undissolved solids settle. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).[4][8]

-

Sample Preparation: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute this aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the analytical instrument's linear range.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of g/L, mg/mL, or mol/L.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

4.2. Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces and thermodynamic principles. The diagram below outlines the logical relationships between the key factors influencing the solubility of an organic solute like 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

References

- 1. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Navigating the Unseen: A Technical Guide to the Hazards and Safety Precautions for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a crucial resource for handling 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (CAS No. 1227210-35-6), a substituted nitroaromatic compound increasingly utilized in organic synthesis and drug discovery. Due to its reactive functional groups, a thorough understanding of its potential hazards and the implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document provides a comprehensive overview of the known hazards, recommended safety precautions, and generalized experimental protocols for toxicological assessment.

Physicochemical and Hazard Identification

Table 1: Physicochemical Properties of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

| Property | Value |

| CAS Number | 1227210-35-6 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Appearance | Solid (form may vary) |

Table 2: GHS Hazard Classification for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Hazard Analysis and Safety Precautions

The primary hazards associated with 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene are acute toxicity upon ingestion, skin and eye irritation, and respiratory irritation. Nitroaromatic compounds, as a class, are known to be biologically active and can pose significant health risks.

Key Safety Precautions:

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are essential. Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: For operations with a potential for generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The storage area should be locked.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols for Hazard Assessment

While specific experimental data for 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is limited, the following generalized protocols, based on established methodologies, can be employed to assess its toxicological properties.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a stepwise procedure to estimate the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Healthy, young adult female rats are typically used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize for at least 5 days before the study.

-

Dosing: The test substance is administered orally by gavage in a suitable vehicle. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Stepwise Procedure:

-

A single animal is dosed at the starting dose.

-

If the animal survives, two additional animals are dosed at the same level.

-

If mortality is observed, the next lower fixed dose level is used for the next group of animals.

-

This process is repeated until a dose that causes no mortality or a dose that causes mortality is identified.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a common method to assess the cytotoxicity of a compound on cultured cells.

Methodology:

-

Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or XTT. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Safety and Toxicological Workflows

To facilitate a clearer understanding of the logical flow of safety procedures and experimental designs, the following diagrams are provided.

Conclusion

While 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a valuable reagent in modern chemical synthesis, its potential for harm necessitates a cautious and informed approach. The information and protocols outlined in this guide are intended to provide a robust framework for its safe handling and for the preliminary assessment of its toxicological profile. It is incumbent upon all researchers and laboratory managers to ensure that these safety measures are rigorously implemented and that any new toxicological findings are promptly disseminated to the scientific community. Continuous vigilance and adherence to best practices are the cornerstones of a safe and productive research environment.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] The reaction typically proceeds under mild conditions, tolerates a wide variety of functional groups, and the boronic acid starting materials are generally stable and have low toxicity.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[3]

The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups on the aryl bromide can influence its reactivity. The electron-withdrawing groups are expected to facilitate the oxidative addition step.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene with a generic arylboronic acid. These protocols are based on established procedures for structurally similar substrates and provide a solid starting point for optimization.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes the commonly employed tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.

-

Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Conditions with a Buchwald Precatalyst

This protocol employs a more modern and often more efficient Buchwald precatalyst, which can lead to shorter reaction times and lower catalyst loadings.

Materials:

-

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

-

Arylboronic acid pinacol ester

-

XPhos Pd G3 (or a similar Buchwald precatalyst)

-

Potassium Phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

In a glovebox or under a stream of inert gas, add 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

-

Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Add anhydrous, degassed toluene (10 mL) to the tube.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. Reactions with Buchwald catalysts are often complete within 2-8 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the pure biaryl product.

Data Presentation

The following table summarizes expected reaction parameters and outcomes for the Suzuki-Miyaura coupling of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene based on reactions with structurally similar aryl bromides. Actual yields may vary depending on the specific boronic acid partner and optimization of the reaction conditions.

| Parameter | Protocol 1 | Protocol 2 |

| Aryl Halide | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene |

| Boronic Acid Partner | Arylboronic Acid | Arylboronic Acid Pinacol Ester |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 |

| Catalyst Loading | 3 mol% | 2 mol% |

| Base | K₂CO₃ | K₃PO₄ |

| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene |

| Temperature | 90 °C | 100 °C |

| Reaction Time | 8 - 16 hours | 2 - 8 hours |

| Expected Yield | 70 - 90% | 80 - 95% |

Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.[4][5]

This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. This substrate is an electron-deficient aryl halide due to the presence of both a nitro group and a fluorine atom, which can influence reactivity. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[7][8]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex.[8]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue, and releases the desired N-aryl amine product.[1][8]

Data Presentation: Reaction Conditions for Analogous Substrates